Methyl 3-(1H-benzo[D]imidazol-2-YL)benzoate
Overview
Description
Methyl 3-(1H-benzo[D]imidazol-2-YL)benzoate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of a benzimidazole ring fused to a benzene ring, with a methyl ester group attached to the benzene ring.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities .
Mode of Action
Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact mechanism of how these effects are achieved is still under investigation.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Imidazole derivatives have been reported to show various biological activities .
Biochemical Analysis
Biochemical Properties
Methyl 3-(1H-benzo[D]imidazol-2-YL)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways . Additionally, this compound can bind to DNA, affecting the transcriptional activity of specific genes . The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell proliferation, apoptosis, and differentiation . In cancer cells, this compound can induce cell cycle arrest and promote apoptosis by modulating the expression of key regulatory genes . Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It binds to specific biomolecules, such as kinases and DNA, leading to the inhibition or activation of their functions . This compound can inhibit kinase activity by competing with ATP for binding sites, thereby blocking phosphorylation events essential for signal transduction . Additionally, its interaction with DNA can result in changes in gene expression, influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects depends on the specific animal model and the duration of exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further processed for excretion . The compound’s interaction with metabolic enzymes can also influence metabolic flux and the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules . Accumulation of this compound in certain tissues may enhance its therapeutic effects or contribute to toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, the compound can interact with DNA and transcription factors, influencing gene expression . In mitochondria, it may affect metabolic processes and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1H-benzo[D]imidazol-2-YL)benzoate typically involves the condensation of o-phenylenediamine with methyl 3-formylbenzoate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(1H-benzo[D]imidazol-2-YL)benzoate can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of amino-substituted benzimidazoles.
Substitution: Formation of halogenated or alkylated benzimidazoles.
Scientific Research Applications
Methyl 3-(1H-benzo[D]imidazol-2-YL)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Benzimidazole derivatives, including this compound, have shown potential as therapeutic agents for treating various diseases, such as cancer, bacterial infections, and parasitic diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Methyl 2-(1H-benzo[D]imidazol-2-YL)benzoate: A positional isomer with the ester group attached to a different position on the benzene ring.
2-Phenylbenzimidazole: A derivative with a phenyl group attached to the benzimidazole ring.
Uniqueness: Methyl 3-(1H-benzo[D]imidazol-2-YL)benzoate is unique due to the specific positioning of the ester group, which can influence its chemical reactivity and biological activity. The presence of the ester group can enhance the compound’s solubility and facilitate its incorporation into more complex molecular structures.
Properties
IUPAC Name |
methyl 3-(1H-benzimidazol-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)11-6-4-5-10(9-11)14-16-12-7-2-3-8-13(12)17-14/h2-9H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZFFOAJFKWQMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587638 | |
Record name | Methyl 3-(1H-benzimidazol-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
421552-88-7 | |
Record name | Methyl 3-(1H-benzimidazol-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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